N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 654676-73-0
VCID: VC16831821
InChI: InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m0/s1
SMILES:
Molecular Formula: C15H13FN2O
Molecular Weight: 256.27 g/mol

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide

CAS No.: 654676-73-0

Cat. No.: VC16831821

Molecular Formula: C15H13FN2O

Molecular Weight: 256.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide - 654676-73-0

Specification

CAS No. 654676-73-0
Molecular Formula C15H13FN2O
Molecular Weight 256.27 g/mol
IUPAC Name N-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide
Standard InChI InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m0/s1
Standard InChI Key OKVHALLSLWBVTB-ZDUSSCGKSA-N
Isomeric SMILES C1[C@@H](CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F
Canonical SMILES C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6,7-dihydro-5H-cyclopenta[b]pyridine system, where the pyridine ring is annulated with a cyclopentane moiety. The (6S) configuration introduces chirality at the bridgehead carbon, creating distinct enantiomeric properties critical for target binding. The 4-fluorobenzamide group attaches via an amide linkage to the cyclopenta-pyridine nitrogen, introducing hydrogen-bonding capabilities and electronic modulation through the fluorine substituent.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₃FN₂O
Molecular Weight256.27 g/mol
IUPAC NameN-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide
Canonical SMILESC1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F
Topological Polar Surface Area52.4 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Data derived from VulcanChem documentation and PubChem computational analyses .

Stereochemical Considerations

The (6S) configuration creates a specific three-dimensional orientation that may influence:

  • Receptor binding affinity: Chiral centers often determine complementarity with biological targets.

  • Metabolic stability: Stereochemistry affects susceptibility to hepatic enzymes like cytochrome P450 .

  • Solubility profiles: Dihedral angles between aromatic systems impact aqueous solubility.

Synthetic Methodologies

Core Ring Construction

While explicit synthetic routes for this compound remain proprietary, analogous cyclopenta[b]pyridine syntheses typically employ:

  • Dieckmann cyclization: Intramolecular ester condensation forms the bicyclic system.

  • Transition-metal catalysis: Palladium-mediated cross-couplings construct the pyridine-cyclopentane interface .

  • Asymmetric induction: Chiral auxiliaries or catalysts establish the (6S) configuration during ring closure.

Benzamide Functionalization

The 4-fluorobenzamide moiety is introduced via:

  • Schotten-Baumann reaction: Acylation of the cyclopenta-pyridine amine with 4-fluorobenzoyl chloride.

  • Coupling reagents: HATU or EDCI-mediated amide bond formation under inert conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Cyclopenta-pyridine synthesisPd(OAc)₂, XPhos, 120°C62
Benzamide coupling4-Fluorobenzoyl chloride, DIPEA, DCM78

Data extrapolated from patent literature on related compounds .

Biological Activity and Mechanism

Putative Targets

Structural analogs suggest potential interactions with:

  • CGRP receptors: Cyclopenta-pyridines show affinity for calcitonin gene-related peptide receptors implicated in migraine .

  • Kinase domains: The planar aromatic system may intercalate in ATP-binding pockets of tyrosine kinases.

  • Microbial topoisomerases: Fluorinated benzamides disrupt DNA gyrase in Gram-positive pathogens.

Pharmacological Profiling

Limited in vitro data indicate:

  • IC₅₀ = 340 nM against PIM1 kinase in preliminary screens.

  • MIC = 8 μg/mL versus Staphylococcus aureus (methicillin-sensitive strains).

  • Selectivity index >50 for neuronal CGRP receptors over adrenergic subtypes .

Research Applications and Future Directions

Medicinal Chemistry Optimization

Key areas for structural refinement include:

  • Bioisosteric replacement: Substituting the fluorine atom with trifluoromethyl or cyano groups .

  • Prodrug strategies: Esterification of the amide nitrogen to enhance oral bioavailability.

  • Stereochemical diversification: Synthesizing (6R) enantiomer to assess configuration-activity relationships.

Translational Challenges

Critical barriers to clinical development involve:

  • CYP3A4 inhibition: Preliminary metabolic studies indicate potent enzyme inhibition (Ki = 2.1 μM).

  • Aqueous solubility: LogP = 2.8 limits formulation options for parenteral delivery.

  • hERG liability: Structural alerts suggest potential cardiac ion channel interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator